3-(Methylaminomethyl)bicyclo[1.1.1]pentan-1-amine
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Overview
Description
3-(Methylaminomethyl)bicyclo[1.1.1]pentan-1-amine is a compound with a unique bicyclic structure. This compound is part of the bicyclo[1.1.1]pentane family, which is known for its rigid and compact three-dimensional structure. The bicyclo[1.1.1]pentane scaffold is often used in medicinal chemistry as a bioisostere for benzene rings due to its ability to enhance the physicochemical properties of drug molecules .
Preparation Methods
The synthesis of 3-(Methylaminomethyl)bicyclo[1.1.1]pentan-1-amine typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization at the desired positions. One common method involves the carbene insertion into the central bond of bicyclo[1.1.0]butanes or the radical/nucleophilic addition across the central bond of [1.1.1]propellanes . Industrial production methods may involve large-scale photochemical addition of propellane to diacetyl, followed by further functionalization steps .
Chemical Reactions Analysis
3-(Methylaminomethyl)bicyclo[1.1.1]pentan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
3-(Methylaminomethyl)bicyclo[1.1.1]pentan-1-amine has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying molecular interactions and biological pathways.
Mechanism of Action
The mechanism of action of 3-(Methylaminomethyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with molecular targets and pathways within biological systems. The compound’s rigid structure allows it to fit into specific binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
3-(Methylaminomethyl)bicyclo[1.1.1]pentan-1-amine can be compared to other bicyclo[1.1.1]pentane derivatives, such as:
- 3-(Dimethylaminomethyl)bicyclo[1.1.1]pentan-1-amine
- 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
- 3-Phenylbicyclo[1.1.1]pentan-1-amine
These compounds share the same bicyclic core but differ in their functional groups, which can significantly impact their chemical properties and applications. The unique feature of this compound is its methylaminomethyl group, which can enhance its solubility and reactivity compared to other derivatives .
Properties
Molecular Formula |
C7H14N2 |
---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
3-(methylaminomethyl)bicyclo[1.1.1]pentan-1-amine |
InChI |
InChI=1S/C7H14N2/c1-9-5-6-2-7(8,3-6)4-6/h9H,2-5,8H2,1H3 |
InChI Key |
SCSCNFUGABXWJA-UHFFFAOYSA-N |
Canonical SMILES |
CNCC12CC(C1)(C2)N |
Origin of Product |
United States |
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